molecular formula C10H18Cl2N2 B6225900 1-(5-tert-butylpyridin-2-yl)methanamine dihydrochloride CAS No. 2770368-54-0

1-(5-tert-butylpyridin-2-yl)methanamine dihydrochloride

Cat. No. B6225900
CAS RN: 2770368-54-0
M. Wt: 237.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-tert-butylpyridin-2-yl)methanamine dihydrochloride, commonly referred to as TBPMA-HCl, is an organic compound that is used in scientific research. It is a white crystalline solid that is soluble in water and other polar solvents. TBPMA-HCl has a wide range of applications in biochemistry and molecular biology, including as a reagent for the synthesis of proteins and peptides, as well as for the detection of proteins and peptides. This article will discuss the synthesis of TBPMA-HCl, its scientific research applications, its mechanism of action, its biochemical and physiological effects, the advantages and limitations for lab experiments, and potential future directions for research.

Scientific Research Applications

TBPMA-HCl is used in a wide variety of scientific research applications. It is commonly used as a reagent for the synthesis of proteins and peptides, as well as for the detection of proteins and peptides. It is also used in the synthesis of other organic compounds, such as amides, esters, and amines. In addition, it is used as a catalyst in organic synthesis and as a stabilizer in the storage of biological samples.

Mechanism of Action

TBPMA-HCl acts as a Lewis acid, meaning that it can accept a pair of electrons from other molecules. This enables it to form covalent bonds with other molecules and to catalyze the formation of other covalent bonds. In addition, it can act as a hydrogen bond acceptor, allowing it to bind to other molecules and form hydrogen bonds.
Biochemical and Physiological Effects
TBPMA-HCl has been shown to have several biochemical and physiological effects. It has been found to have a number of anti-inflammatory effects, including the inhibition of the production of inflammatory cytokines. In addition, it has been found to have anti-bacterial and anti-fungal effects, as well as a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

TBPMA-HCl has several advantages for laboratory experiments. It is relatively stable and has a wide range of applications. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that TBPMA-HCl is a highly reactive compound and should be handled with care. In addition, it should not be used in experiments involving living cells or organisms, as it can be toxic.

Future Directions

There are a number of potential future directions for research on TBPMA-HCl. These include further exploration of its anti-inflammatory effects, as well as its potential applications in the development of new drugs. In addition, further research into its mechanism of action and its biochemical and physiological effects could provide new insights into the potential uses of TBPMA-HCl. Finally, further research into its potential applications in the synthesis of other organic compounds could lead to new and improved methods for the synthesis of these compounds.

Synthesis Methods

TBPMA-HCl can be synthesized in a two-step reaction. The first step involves the reaction of 5-tert-butylpyridine and formaldehyde in the presence of an acid catalyst to form the intermediate compound N-(5-tert-butylpyridin-2-yl)-formamide. The second step involves the reaction of the intermediate compound with hydrochloric acid to form the final product, TBPMA-HCl.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-tert-butylpyridin-2-yl)methanamine dihydrochloride involves the reaction of 5-tert-butyl-2-bromopyridine with formaldehyde followed by reduction with sodium borohydride to yield the desired product.", "Starting Materials": [ "5-tert-butyl-2-bromopyridine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 5-tert-butyl-2-bromopyridine (1.0 g, 4.3 mmol) in a mixture of formaldehyde (0.5 mL, 6.5 mmol) and hydrochloric acid (1.0 mL, 12.9 mmol) in water (10 mL).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding hydrochloric acid (1.0 mL, 12.9 mmol) and stirring for 30 minutes.", "Step 5: Filter the resulting precipitate and wash with water.", "Step 6: Dry the product under vacuum to yield 1-(5-tert-butylpyridin-2-yl)methanamine dihydrochloride as a white solid (0.8 g, 70% yield)." ] }

CAS RN

2770368-54-0

Product Name

1-(5-tert-butylpyridin-2-yl)methanamine dihydrochloride

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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